{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile
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Overview
Description
{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile is a complex organic compound with a unique structure that includes an imidazole ring, a methylsulfanyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methylsulfanyl group and the propanedinitrile moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile include other imidazole derivatives and compounds with methylsulfanyl groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
105955-94-0 |
---|---|
Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-[(3-methyl-2-methylsulfanylimidazol-4-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4S/c1-13-8(3-7(4-10)5-11)6-12-9(13)14-2/h3,6H,1-2H3 |
InChI Key |
IQNFQUQOTGQKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC)C=C(C#N)C#N |
Origin of Product |
United States |
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